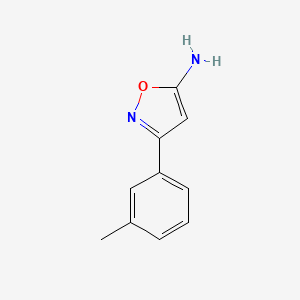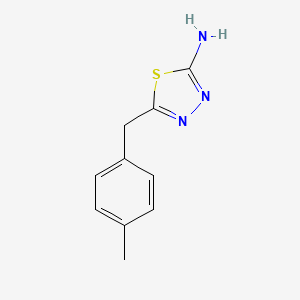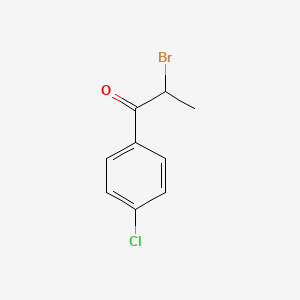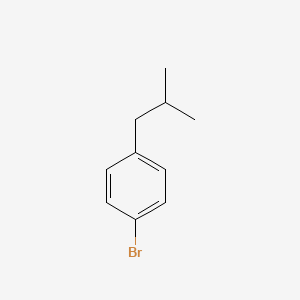
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde
Overview
Description
1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde (PPC) is a heterocyclic aldehyde compound that has been widely studied in recent years due to its diverse range of applications in scientific research. PPC is a cyclic compound with a five-membered ring system consisting of a nitrogen atom, two carbon atoms, a pyrrole ring, and a carbaldehyde group. It is an important intermediate in the synthesis of many heterocyclic compounds and is used in the production of dyes, pharmaceuticals, and other organic compounds. In addition, PPC has been found to have a number of biochemical and physiological effects, as well as potential future applications.
Scientific Research Applications
Anti-Inflammatory and Anticancer Agents
Pyrimidine derivatives, including those related to 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, have been studied for their potential as anti-inflammatory and anticancer agents. These compounds have shown promising results in inhibiting the growth of cancer cell lines such as HeLa and HepG2 . The anti-inflammatory properties are comparable to standard drugs, making them significant for therapeutic applications.
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives are of great interest due to their potential in combating oxidative stress-related diseases. Studies have revealed that some pyrimidine-2(1H)-thiones exhibit good antioxidant activity, which could be beneficial in developing treatments for conditions caused by free radicals .
Antiviral Applications
Modifications in the pyrimidine nucleus have led to derivatives with interesting activity against viruses such as HIV, Sendai virus, and rubella virus. This suggests that 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde could be a precursor for antiviral drugs, given its structural similarity to these active compounds .
Anti-Fibrosis Activity
Pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities. Some compounds have shown better activity than known anti-fibrotic drugs, indicating the potential of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in the treatment of fibrotic diseases .
Physiological Activities of Pyrrole Derivatives
Pyrrole-2-carboxaldehydes, which share a similar structure with 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, have been isolated from natural sources and are known for various physiological activities. These include roles in early detection biomarkers for diseases like diabetes and potential therapeutic effects .
Synthesis of Heterocyclic Compounds
The pyrimidine moiety is a key structure in medicinal chemistry, and its derivatives are used in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial in the development of new pharmaceuticals and have extensive applications in chemical biology .
Collagen Expression Inhibition
In the context of anti-fibrosis, certain pyrimidine derivatives have been shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium. This suggests that 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde could be valuable in researching treatments for conditions involving excessive collagen deposition .
Development of Novel Anti-Fibrotic Drugs
The study of pyrimidine derivatives has led to the identification of compounds with significant anti-fibrotic activities. These findings support the potential of 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde in the development of novel anti-fibrotic drugs, which could offer new therapeutic options for fibrosis-related diseases .
properties
IUPAC Name |
1-pyrimidin-2-ylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-3-1-6-12(8)9-10-4-2-5-11-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDIJFWGFYURLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396575 | |
| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
383136-27-4 | |
| Record name | 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

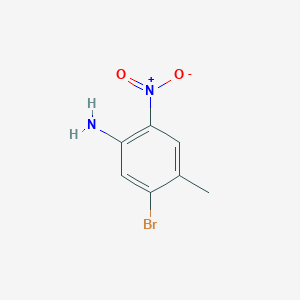
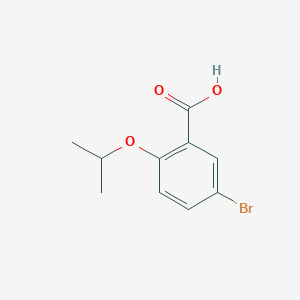



![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)

